molecular formula C13H20FNO3S2 B2999220 1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)methanesulfonamide CAS No. 1396870-95-3

1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)methanesulfonamide

Cat. No. B2999220
CAS RN: 1396870-95-3
M. Wt: 321.43
InChI Key: JLJNQTNCBKYZFC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)methanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various cancers and autoimmune disorders. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a key enzyme involved in the regulation of immune cell function.

Scientific Research Applications

Synthesis and Reactivity

  • The electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds is utilized in synthesizing β-fluoroalkyl-methylthioethers, highlighting a method for incorporating both fluorine and sulfur into organic molecules, which could be relevant to the synthesis or reactivity of the compound (Haufe et al., 1988).

Analytical and Fluorometric Analysis

  • Methanesulfonanilides, structurally related to the target compound, demonstrate the capacity to form fluorescent species under certain conditions, suggesting potential applications in fluorometric analysis or as fluorescent probes (Kensler et al., 1976).

Material Synthesis

  • Research into the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol via reaction with hexafluoroacetone hints at the broader utility of fluorine-containing compounds in creating materials with unique properties. This includes potential applications in organic fluoro-containing polymers, which could extend to the fluorine-containing compound (Li et al., 2015).

Pharmaceutical Chemistry

  • The use of fluorine-containing molecules in drug discovery and synthesis is well-documented, with fluorine often imparting beneficial properties such as increased metabolic stability or altered molecular recognition. The catalytic asymmetric addition to cyclic N-acyl-iminium ions, for example, facilitates the creation of molecules with quaternary stereocenters, a feature that might be exploitable in the development of new therapeutics (Bhosale et al., 2022).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S2/c1-13(16,7-8-19-2)10-15-20(17,18)9-11-3-5-12(14)6-4-11/h3-6,15-16H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNQTNCBKYZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)CC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)methanesulfonamide

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